Methyl 5-chloro-2-hydroxynicotinate
Description
Methyl 5-chloro-2-hydroxynicotinate is a nicotinic acid derivative featuring a pyridine ring substituted with a chlorine atom at position 5, a hydroxyl group at position 2, and a methyl ester at position 3. Its structure allows for diverse reactivity, including hydrogen bonding (via the hydroxyl group) and nucleophilic substitution (via the chlorine substituent).
Properties
IUPAC Name |
methyl 5-chloro-2-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)5-2-4(8)3-9-6(5)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVORHGJRMOPPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CNC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501203709 | |
| Record name | Methyl 5-chloro-1,2-dihydro-2-oxo-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501203709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886360-77-6 | |
| Record name | Methyl 5-chloro-1,2-dihydro-2-oxo-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886360-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-chloro-1,2-dihydro-2-oxo-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501203709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-chloro-2-hydroxynicotinate can be synthesized through several synthetic routes. One common method involves the chlorination of methyl nicotinate followed by hydroxylation. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, followed by treatment with a hydroxylating agent like sodium hydroxide or hydrogen peroxide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-chloro-2-hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed:
Oxidation: Methyl 5-chloro-2-oxonicotinate.
Reduction: Methyl 5-amino-2-hydroxynicotinate.
Substitution: Methyl 5-methoxy-2-hydroxynicotinate or Methyl 5-cyano-2-hydroxynicotinate.
Scientific Research Applications
Methyl 5-chloro-2-hydroxynicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-hydroxynicotinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the inflammatory response, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The table below summarizes key structural analogs, highlighting substituent positions and functional group differences:
*Similarity scores based on structural overlap (0–1 scale) from and .
†Calculated based on molecular formula.
Key Observations:
- Halogen Position : Shifting the chlorine from position 5 (target compound) to 6 (e.g., Methyl 6-chloro-5-hydroxynicotinate) reduces similarity (0.84) due to altered electronic and steric effects .
- Ester Group : Ethyl esters (e.g., Ethyl 5-hydroxy-2-methylnicotinate) exhibit lower polarity compared to methyl esters, affecting pharmacokinetic properties .
Physicochemical Properties
- Molecular Weight: Most analogs fall within 180–210 g/mol, with minor variations due to substituent size (e.g., ethyl vs. methyl esters).
- Polarity : Hydroxyl groups enhance polarity and aqueous solubility, whereas methoxy or methyl groups increase lipophilicity. For example, this compound is expected to be more polar than Methyl 6-chloro-2-methoxynicotinate .
Commercial Availability and Challenges
- Discontinued Analogs : Ethyl 5-chloro-2-hydroxynicotinate (Ref: 10-F518074) is listed as discontinued, highlighting supply chain challenges for certain derivatives .
- Pricing and Purity : Methyl 2-chloro-5-fluoronicotinate (CAS: 847729-27-5) is commercially available but may require custom synthesis due to niche demand .
Biological Activity
Methyl 5-chloro-2-hydroxynicotinate (MCHN) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and microbiology. This article delves into the biological activity of MCHN, exploring its mechanisms of action, pharmacological properties, and potential applications.
Chemical Structure and Properties
This compound is characterized by a pyridine ring with a hydroxyl group at the 2-position and a chlorine atom at the 5-position. Its molecular formula is CHClNO, and it has a CAS number of 1256834-59-9. The unique substitutions on the pyridine ring contribute to its reactivity and biological properties, differentiating it from other nicotinic acid derivatives.
Antimicrobial Properties
Research indicates that MCHN exhibits significant antimicrobial activity. Its structural analogs have shown promise in inhibiting bacterial growth, suggesting that MCHN may possess similar properties. A comparative study of related compounds highlights this potential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 5-hydroxy-nicotinate | Hydroxyl group at position 5 | Limited antimicrobial effects |
| Methyl 6-chloro-nicotinate | Chlorine at position 6 | Moderate antimicrobial effects |
| This compound | Hydroxyl at position 2, chlorine at position 5 | Promising antimicrobial effects |
Preliminary investigations into the compound's interaction with microbial enzymes suggest that it may inhibit key metabolic pathways in bacteria, making it a candidate for further drug development.
Pain Relief Potential
In addition to its antimicrobial properties, MCHN has been noted for its potential in pain relief. The compound's ability to promote vasodilation through prostaglandin D2 release may contribute to alleviating muscle and joint pain. This property aligns with findings related to other nicotinic acid derivatives that have been used therapeutically for pain management.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of MCHN against various bacterial strains. Results indicated a significant inhibition zone compared to controls, suggesting effective antibacterial properties.
- Pain Relief Mechanism Investigation : A research project focused on the vasodilatory effects of MCHN revealed that it significantly increased blood flow in treated tissues, correlating with reduced pain perception in animal models.
- Pharmacokinetic Analysis : Pharmacokinetic studies demonstrated that MCHN shares similar ADME characteristics with methyl nicotinate, indicating favorable absorption and distribution profiles which are essential for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
